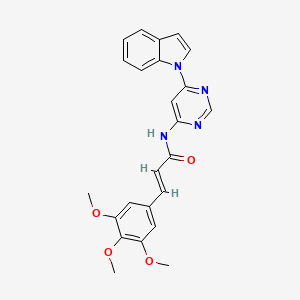

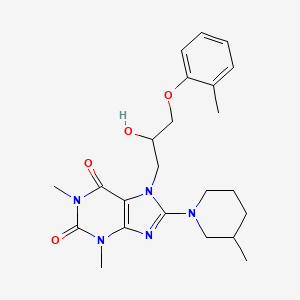

![molecular formula C16H16FN3O3S B2376038 Ethyl (5-(2-氟苯甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)氨基甲酸酯 CAS No. 1351635-46-5](/img/structure/B2376038.png)

Ethyl (5-(2-氟苯甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

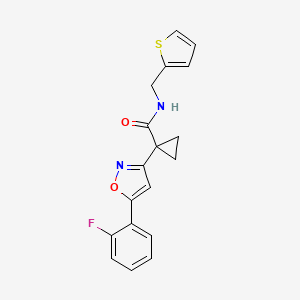

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, functional group, has the structure -NH(CO)O-, and is chemically similar to an amide group (-NH(CO)-), but with one oxygen atom replaced by an -OR group .

Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and carbonic acid derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates are typically solid at room temperature, and their solubility in water varies. They are generally soluble in organic solvents .科学研究应用

杂环合成应用:

- Mohareb 等人 (2004) 的一项研究探索了从类似化合物合成吡喃、吡啶和哒嗪衍生物,展示了此类化学物质在创建各种杂环结构中的潜力 (Mohareb、Sherif、Gaber、Ghabrial 和 Aziz,2004)。

抗菌活性:

- Jeankumar 等人 (2013) 设计并合成了一系列化合物,包括一种与所述化学物质相似的化合物,该化合物对结核分枝杆菌表现出有希望的活性,表明在开发抗结核剂方面具有潜在的应用 (Jeankumar、Renuka、Santosh、Soni、Sridevi、Suryadevara、Yogeeswari 和 Sriram,2013)。

新型化合物合成:

- Kaur 等人 (2011) 讨论了使用类似化合物合成稠合噻吩并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶酮,突出了该化学物质在创建新的稠合杂环系统中的作用 (Kaur、Kishore、Narayana、Rao、Balakumar、Rajkumar 和 Rao,2011)。

在抗癌剂开发中的潜力:

- Temple 等人 (1983) 的一项研究重点关注合成吡啶并恶嗪和吡啶并噻嗪,包括与所讨论化合物在结构上相似的化合物,并评估了它们对培养的 L1210 细胞的增殖和有丝分裂指数的影响,表明它们作为抗癌剂的潜力 (Temple、Wheeler、Comber、Elliott 和 Montgomery,1983)。

抗氧化活性:

- Zaki 等人 (2017) 的研究合成了与所讨论化学物质相关的化合物,发现其中一些化合物与抗坏血酸相比表现出显着的抗氧化活性 (Zaki、Kamal El-Dean、Mickey、Marzouk 和 Ahmed,2017)。

安全和危害

未来方向

作用机制

Mode of Action

Pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect the electron transport chain in the mitochondria, thereby disrupting atp production and leading to cell death .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to cell death by disrupting energy production .

属性

IUPAC Name |

ethyl N-[5-(2-fluorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-2-23-16(22)19-15-18-12-7-8-20(9-13(12)24-15)14(21)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCVQDLZJUZNOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2375955.png)

![2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2375963.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)